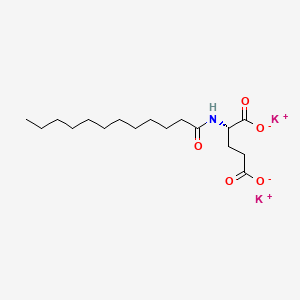

Dipotassium lauroyl glutamate

Description

Historical Development and Evolution of N-Acyl Amino Acid Surfactants in Scientific Literature

The scientific exploration of amino acid-based surfactants began in the early 20th century, where their initial applications were as preservatives in pharmaceutical and cosmetic formulations. whiterose.ac.uk The first patent detailing the use of N-acyl sarcosinates and aspartates as surfactants in cleaning products was published by Hentrich et al. academie-sciences.fr This foundational work spurred further investigation into the synthesis and properties of a wider range of N-acyl amino acids. academie-sciences.fr A significant milestone in the synthesis of these compounds was the development of the Schotten-Baumann condensation reaction, which remains a common industrial method for their preparation. researchgate.net This method involves the reaction of fatty acid chlorides with amino acid salts in an alkaline aqueous solution. researchgate.net

Over the decades, research has evolved from basic synthesis to optimizing production methods and exploring a wider variety of amino acid and fatty acid combinations. researchgate.net Early synthesis often involved high temperatures, but modern research increasingly focuses on greener and milder techniques, such as enzymatic synthesis. researchgate.netnih.gov The availability of amino acids at a lower cost, partly due to advances in biotechnology and large-scale fermentation processes, has also fueled expanded research and commercialization. whiterose.ac.ukatamanchemicals.com

Academic Significance of Glutamate-Based Surfactants within Amphiphilic Systems

Within the family of N-acyl amino acid surfactants, those based on glutamic acid, such as Dipotassium (B57713) Lauroyl Glutamate (B1630785), hold particular academic significance. Glutamic acid is an acidic amino acid, possessing two carboxyl groups in its structure. google.com This feature imparts unique properties to the resulting surfactant.

The key academic interests in glutamate-based surfactants include:

pH-Responsive Behavior: Unlike surfactants with strong acid head groups (sulfates or sulfonates), the carboxyl groups of N-acyl glutamates provide pH sensitivity. chalmers.seresearchgate.net This allows for the fine-tuning of their functional properties, such as solubility and foaming, by adjusting the pH of the system, a variable of great interest in colloid and interface science. researchgate.netclariant.com

Interfacial Properties: The glutamate headgroup has shown a strong affinity for certain surfaces. For example, research has demonstrated a strong interaction between glutamic acid and imogolite, a type of aluminosilicate (B74896) clay, suggesting potential for creating novel hybrid nanomaterials. acs.org

Mildness and Biocompatibility: N-acyl glutamates are recognized for their exceptional mildness and compatibility with skin and hair. clariant.com This is attributed to their amino acid backbone, as amino acids are fundamental components of the skin's "natural moisturizing factor". atamanchemicals.com Their high affinity for keratin (B1170402) can reduce the irritating potential of other anionic surfactants in mixed formulations. atamanchemicals.com

Foaming Characteristics: Glutamate-based surfactants are known for producing a fine, rich, and stable foam, often described as creamy or mousse-like. atamanchemicals.comclariant.com Studies have investigated how factors like hydrocarbon chain length and pH affect their foamability and foam stability, contributing to the broader understanding of foam science. chalmers.seresearchgate.net

Classification and Structural Diversity of N-Acyl Glutamates

N-acyl amino acid surfactants can be broadly classified based on the nature of their substitution and the charge of their head group. whiterose.ac.ukacademie-sciences.fr N-acyl glutamates, including Dipotassium Lauroyl Glutamate, fall into the following categories:

N-substituted: The hydrophobic acyl group is attached to the nitrogen atom of the amino acid. whiterose.ac.ukacademie-sciences.fr This N-substitution results in an amide linkage, which is susceptible to hydrolysis, contributing to their biodegradability. whiterose.ac.uk

Anionic: At neutral pH, the two carboxyl groups of the glutamate head are deprotonated, giving the surfactant a net negative charge. academie-sciences.fr

The structural diversity within N-acyl glutamates arises primarily from two sources: the length and saturation of the fatty acid (acyl) chain and the nature of the counter-ion used to form the salt. Commercial products are often complex mixtures of homologues derived from natural oils like coconut or palm kernel oil. mdpi.com This diversity allows for a wide range of tunable functionalities. researchgate.net

Review of Current Research Paradigms and Challenges in N-Acyl Glutamate Science

Current academic research on N-acyl glutamates is focused on several key areas, each with its own set of challenges.

Synthesis Methods: The traditional Schotten-Baumann chemical synthesis, while widely used industrially, presents challenges related to the use of harsh chemicals and the generation of inorganic salt byproducts. researchgate.netgoogle.com Consequently, a major research paradigm is the shift towards "green chemistry" approaches.

Enzymatic Synthesis: This method uses enzymes like lipases or aminoacylases to catalyze the acylation of glutamic acid. researchgate.netnih.gov It offers mild reaction conditions and high selectivity, reducing byproducts and environmental impact. researchgate.netnih.gov However, challenges remain in improving reaction yields, enzyme stability, and the cost-effectiveness of the biocatalysts. researchgate.netnih.gov

Chemo-enzymatic Methods: These hybrid approaches aim to combine the advantages of both chemical and enzymatic routes to overcome their respective limitations, though they are not yet widely adopted. researchgate.net

Physicochemical Understanding: While the general properties of N-acyl glutamates are known, detailed academic studies are ongoing to understand their behavior at a fundamental level. Research focuses on their aggregation behavior (micelle formation), interfacial adsorption, and interactions in mixed surfactant systems. researchgate.netresearchgate.net A key challenge is correlating the diverse structures (e.g., different acyl chains) with specific functional properties like foaming, emulsification, and solubilization to enable more precise formulation design. chalmers.seresearchgate.net

Analytical Characterization: As commercial N-acyl glutamates are often complex mixtures, developing robust analytical methods for their characterization is a significant challenge. mdpi.com Research employs techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC/MS) to separate and identify the different homologues within a sample. researchgate.netmdpi.com Derivatization techniques are sometimes required to make the molecules detectable by UV/Vis spectrophotometry. researchgate.netmdpi.com

Compound Names Mentioned

Structure

2D Structure

Properties

CAS No. |

332884-58-9 |

|---|---|

Molecular Formula |

C17H29K2NO5 |

Molecular Weight |

405.6 g/mol |

IUPAC Name |

dipotassium;(2S)-2-(dodecanoylamino)pentanedioate |

InChI |

InChI=1S/C17H31NO5.2K/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);;/q;2*+1/p-2/t14-;;/m0../s1 |

InChI Key |

JOLYVEWZEPKDIJ-UTLKBRERSA-L |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[K+].[K+] |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques in Dipotassium Lauroyl Glutamate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of dipotassium (B57713) lauroyl glutamate (B1630785). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for organic compounds.

In the ¹H NMR spectrum of dipotassium lauroyl glutamate, specific proton signals would confirm the presence of both the lauroyl and glutamate moieties. The long alkyl chain of the lauroyl group would produce a series of overlapping signals in the upfield region (approximately 0.8-1.6 ppm), with the terminal methyl group (CH₃) appearing as a distinct triplet around 0.8 ppm. The methylene (B1212753) group adjacent to the carbonyl (α-CH₂) would be deshielded and appear further downfield. Protons on the glutamate backbone, such as the α-CH and the β- and γ-CH₂ groups, would resonate at characteristic chemical shifts, influenced by the adjacent amide and carboxylate groups. For instance, the α-CH proton is expected to appear as a multiplet around 4.0-4.5 ppm.

A study on sodium N-lauroyl glutamate confirmed the utility of NMR in characterizing such surfactants, highlighting the distinct signals for the different carbon and proton environments within the molecule. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Lauroyl CH₃ | ~0.8 (triplet) | ~14 |

| Lauroyl (CH₂)n | ~1.2-1.6 (multiplets) | ~22-34 |

| Lauroyl α-CH₂ | ~2.2 (triplet) | ~36 |

| Glutamate β-CH₂ | ~1.9-2.1 (multiplet) | ~27-30 |

| Glutamate γ-CH₂ | ~2.2-2.4 (multiplet) | ~32-35 |

| Glutamate α-CH | ~4.0-4.5 (multiplet) | ~55-58 |

| Amide C=O | - | ~175 |

| α-Carboxylate C=O | - | ~178-180 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and assessing the purity of this compound. This method involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry can provide the exact mass of the compound, which for this compound (C₁₇H₂₉K₂NO₅) is 405.1320 Da. medchemexpress.com This precise measurement helps to confirm the elemental composition of the molecule.

In addition to the molecular ion peak, MS with fragmentation techniques (MS/MS) can be used to further elucidate the structure. The fragmentation pattern would be expected to show characteristic losses corresponding to different parts of the molecule. For instance, cleavage of the amide bond would result in fragment ions corresponding to the lauroyl and glutamate portions. Other expected fragments would arise from the loss of the carboxyl groups. While specific fragmentation data for this compound is not widely published, studies on the fragmentation of other N-acyl amino acids show these characteristic patterns. chemicalbook.com

High-Performance Liquid Chromatography (HPLC-ELSD) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For non-UV-absorbing compounds like this compound, an Evaporative Light Scattering Detector (ELSD) is particularly suitable. The ELSD is a universal detector that responds to any analyte that is less volatile than the mobile phase.

An HPLC-ELSD method can be developed to assess the purity of this compound by separating it from potential impurities such as unreacted lauric acid, glutamic acid, or byproducts from the synthesis process. A reversed-phase HPLC column is typically used, where the separation is based on the hydrophobicity of the molecules. A gradient elution with a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of compounds with a wide range of polarities.

Research on the analysis of N-acyl amino acid surfactants has demonstrated the effectiveness of HPLC-ELSD for their quantification and purity assessment. researchgate.net In such an analysis, the retention time of the main peak would correspond to this compound, and the area of this peak would be proportional to its concentration. Any other peaks in the chromatogram would represent impurities.

Small-Angle X-ray Scattering (SAXS) for Supramolecular Structure Analysis

As a surfactant, this compound self-assembles into various supramolecular structures in solution, such as micelles or vesicles. Small-Angle X-ray Scattering (SAXS) is a powerful technique to study the size, shape, and arrangement of these nanoscale structures.

SAXS measures the scattering of X-rays by a sample at very small angles, which provides information about larger-scale structures. By analyzing the scattering pattern, researchers can determine the average size and shape of the aggregates formed by this compound. For example, the scattering data can distinguish between spherical micelles, cylindrical micelles, or lamellar bilayers.

Studies on similar amino acid-based surfactants have utilized SAXS to characterize their aggregation behavior. For instance, it has been shown that some N-acyl amino acid surfactants form vesicles in solution. researchgate.net The SAXS profile can provide dimensions of these aggregates, such as the radius of micelles or the thickness of vesicle bilayers. This information is critical for understanding the performance of the surfactant in various applications.

Fluorescence Spectroscopy for Aggregation and Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the aggregation behavior of surfactants, including the determination of the critical micelle concentration (CMC). The CMC is the concentration at which surfactant monomers begin to form micelles, and it is a key parameter that defines the properties of a surfactant.

The CMC of this compound can be determined using a fluorescent probe, such as pyrene (B120774). Pyrene has the unique property that its fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a characteristic change in the pyrene fluorescence spectrum, specifically the ratio of the intensities of the first and third vibronic peaks (I₁/I₃). By plotting the I₁/I₃ ratio as a function of the surfactant concentration, the CMC can be identified as the point where a sharp change in the slope occurs.

Studies on related glutamate surfactants have reported CMC values and have shown that these values are influenced by factors such as pH and the presence of salts. turkchem.net This technique can also be used to study the interaction of this compound with other molecules, such as polymers or proteins, by observing changes in the fluorescence of intrinsic or extrinsic probes.

Potentiometric Titration for pKa and pH-Dependent Behavior Analysis

Potentiometric titration is a classic analytical method used to determine the concentration of a substance and its acid dissociation constants (pKa values). For this compound, which has two carboxyl groups and an amide group, its properties are pH-dependent.

A potentiometric titration of N-lauroyl glutamic acid (the acidic form of the surfactant) with a strong base like potassium hydroxide (B78521) would reveal two inflection points corresponding to the neutralization of the two carboxylic acid groups. The pH at the half-equivalence point for each of these neutralizations corresponds to the pKa value of that acidic group. The pKa of the α-carboxylic acid is expected to be around 2-3, while the γ-carboxylic acid's pKa is expected to be around 4-5, similar to glutamic acid itself.

Self Assembly and Aggregation Phenomena of Dipotassium Lauroyl Glutamate in Aqueous Systems

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The CMC of ionic surfactants like Dipotassium (B57713) lauroyl glutamate (B1630785) is significantly influenced by temperature. Generally, for ionic surfactants, the relationship between CMC and temperature is U-shaped. covalo.com Initially, an increase in temperature often leads to a decrease in the CMC. This is attributed to the decreased hydration of the hydrophilic headgroups and the increased entropy of the system, which favors micellization. nih.gov However, beyond a certain temperature (the critical micelle temperature), a further increase in temperature can disrupt the structured water molecules surrounding the hydrophobic tails, making micellization less favorable and thus increasing the CMC. nih.gov

The concentration of the surfactant is the primary driver for micelle formation. Below the CMC, Dipotassium lauroyl glutamate exists predominantly as monomers in the solution. As the concentration increases and reaches the CMC, the molecules begin to aggregate into micelles. Further increases in concentration primarily lead to an increase in the number of micelles rather than a significant change in the monomer concentration. turkchem.net

The presence of electrolytes and the nature of the counterions in the solution have a profound effect on the CMC and aggregation behavior of ionic surfactants. For this compound, the counterions are potassium ions (K⁺). The addition of salt, which increases the ionic strength of the solution, typically leads to a decrease in the CMC. nih.gov This occurs because the added ions screen the electrostatic repulsion between the negatively charged glutamate headgroups of the surfactant molecules in a micelle. uni-sofia.bg This reduction in repulsion allows the micelles to form at a lower surfactant concentration.

The specific type of counterion also plays a role. Generally, counterions that are less hydrated and can bind more effectively to the micellar surface will lower the CMC more significantly. atamanchemicals.com Increasing the ionic strength not only lowers the CMC but can also promote the growth of micelles, leading to changes in their shape and size. umass.edu

Micellar Structures and Transitions

Above the CMC, this compound molecules assemble into various structures, the morphology of which depends on factors like concentration, temperature, and ionic strength.

At concentrations just above the CMC, surfactants typically form spherical micelles, as this shape minimizes the contact between the hydrophobic tails and water while maximizing the hydration of the hydrophilic headgroups. In systems of related acylglutamates, such as sodium lauryl glutamate, the initial aggregates formed are globular micelles. icm.edu.pl

As the surfactant concentration or ionic strength increases, a transition from spherical to larger, elongated structures can occur. uni-sofia.bg These elongated, flexible, cylindrical aggregates are often referred to as worm-like or rod-like micelles. nih.govresearchgate.net The formation of these worm-like micelles is driven by the screening of electrostatic repulsions between the headgroups, which reduces the effective area per molecule and favors a more cylindrical packing geometry. uni-sofia.bg In mixed surfactant systems containing N-dodecanoylglutamic acid, the formation of viscoelastic worm-like micelles has been observed upon the addition of electrolytes or a nonionic cosurfactant. nih.gov For sodium lauryl glutamate, an increase in concentration has been shown to lead to the appearance of rod-like micelles and eventually worm-like micelles. icm.edu.pl

Under certain conditions, micellar systems can undergo further structural transitions to form vesicles. Vesicles are spherical, bilayer structures enclosing a small aqueous compartment. This transition is less common for single-chain surfactants alone but can be induced by changes in pH, temperature, or by mixing with other amphiphilic molecules. While specific studies on micelle-to-vesicle transitions for this compound are limited, the general principle involves a change in the surfactant packing parameter. This parameter relates the headgroup area to the volume and length of the hydrophobic tail. A change that favors a smaller headgroup area or a bulkier tail region can promote the formation of bilayers, which then close to form vesicles. nih.gov

Phase Behavior and Phase Diagram Construction

At lower concentrations, an isotropic micellar phase (L1) exists, where micelles are dispersed in the aqueous medium. acs.orgresearchgate.net As the concentration of the surfactant increases, transitions to more ordered liquid crystalline phases occur. For the potassium salt of N-lauroyl L-glutamic acid, a hexagonal phase has been identified at higher concentrations. acs.orgresearchgate.net

Interestingly, a micellar cubic phase has also been observed in the region between the isotropic micellar and the hexagonal phase for this system. acs.orgresearchgate.net The stability of this cubic phase was found to be enhanced by an increasing degree of neutralization of the glutamic acid headgroup. acs.orgacs.orgresearchgate.net Small-angle X-ray scattering (SAXS) data suggest a specific crystallographic space group for this cubic phase, and NMR self-diffusion measurements confirm that the phase consists of discrete micelles. acs.orgresearchgate.net The construction of a temperature-concentration phase diagram allows for the mapping of these different phases and the conditions under which they are stable. For the related sodium lauryl glutamate, pseudo-ternary phase diagrams have been constructed to map out regions of globular micelles, worm-like micelles, and liquid crystalline structures. icm.edu.plresearchgate.net

Interactive Data Table: Phases of N-Lauroyl-L-glutamate Potassium Salt (LGP) in Water This table summarizes the typical phase progression with increasing surfactant concentration based on available literature.

| Surfactant Concentration | Predominant Phase/Structure |

| Low (Above CMC) | Isotropic Micellar (L1) - Spherical Micelles |

| Intermediate | Micellar Cubic Phase |

| High | Hexagonal Liquid Crystalline Phase |

Isotropic Micellar, Cubic, and Hexagonal Phases in Aqueous Systems

In aqueous systems, this compound, an anionic surfactant derived from L-glutamic acid and lauric acid, exhibits a rich phase behavior. At low concentrations, the surfactant molecules exist as monomers. As the concentration increases beyond the critical micelle concentration (CMC), they begin to aggregate into simple spherical micelles, forming an isotropic micellar solution (L1 phase). In this phase, the hydrophobic lauroyl tails are sequestered in the core of the micelle, and the hydrophilic glutamate headgroups form the outer shell, interacting with the surrounding water. icm.edu.pl

With a further increase in the surfactant concentration, these spherical micelles can grow into cylindrical or worm-like micelles. icm.edu.pl Eventually, the system can transition into more ordered liquid crystalline phases. Research on N-lauroyl-l-glutamate systems has identified the formation of a hexagonal phase (H1) and a cubic phase (I1). researchgate.net The hexagonal phase consists of long cylindrical micelles packed into a two-dimensional hexagonal lattice. researchgate.net

Interestingly, a cubic phase has been observed to form in the region between the isotropic micellar and the hexagonal phase in the phase diagram of N-lauroyl-l-glutamate aqueous systems. researchgate.net Cubic phases are highly viscous, isotropic phases where micelles are arranged in a three-dimensional cubic lattice. wikipedia.org The specific cubic phase identified in N-lauroyl-l-glutamate systems was indexed to the crystallographic space group Pm3n, which consists of discrete micelles. researchgate.net The sequence of phase transitions with increasing surfactant concentration typically follows the order: Isotropic Micellar (L1) → Cubic (I1) → Hexagonal (H1). researchgate.netnih.gov

| Phase Type | Description | Structural Arrangement |

| Isotropic Micellar (L1) | A solution containing spherical or worm-like micelles that are randomly oriented. | Disordered micelles. |

| Cubic (I1) | A highly viscous, optically isotropic phase. | Micelles are packed in a long-range, three-dimensional cubic lattice (e.g., Pm3n space group). researchgate.net |

| Hexagonal (H1) | A viscous, anisotropic phase. | Long, cylindrical micelles are arranged in a two-dimensional hexagonal array. researchgate.net |

Influence of Degree of Neutralization on Phase Stability

This compound is the salt of N-lauroyl-l-glutamic acid, which has two carboxylic acid groups. The properties of this anionic surfactant are significantly affected by its degree of neutralization, which corresponds to the pH of the solution. The degree of neutralization determines the charge on the glutamate headgroup, which in turn influences the electrostatic interactions between the surfactant molecules and their packing within the aggregates.

Studies on the potassium salt of N-lauroyl-l-glutamic acid (LGP) have shown that the stability of the cubic phase is enhanced by increasing the degree of neutralization. researchgate.net A higher degree of neutralization leads to a greater charge on the headgroups, increasing the electrostatic repulsion between them. This increased repulsion favors a larger effective headgroup area, which can promote the formation of the cubic phase over the hexagonal phase under certain conditions. The pH of the solution is a critical parameter, as it dictates the ionization state of the carboxylic acid groups. For sodium lauryl glutamate (SLG), it has been observed that below pH 5.5, the less soluble N-lauroyl glutamic acid (LGA) is the main component. Between pH 5.5 and 6.5, the monosodium salt is predominant, while above pH 6.5, the disodium (B8443419) salt becomes the major species. researchgate.net This change in speciation with pH directly impacts the self-assembly behavior.

Critical Packing Parameter (CPP) and Its Theoretical Implications

The shape of the aggregates formed by surfactants in solution can be predicted using the critical packing parameter (CPP). The CPP is a dimensionless number defined as:

CPP = v / (a * l)

where:

v is the volume of the hydrophobic tail.

a is the effective area of the hydrophilic headgroup at the aggregate-water interface.

l is the length of the hydrophobic tail.

The geometry of the surfactant molecule, particularly the relative size of its hydrophilic head and hydrophobic tail, dictates the value of the CPP and, consequently, the structure of the self-assembled aggregate. maha.asia

Glutamate-based surfactants, like this compound, are characterized by a large hydrophilic headgroup containing two carboxylate moieties, relative to their hydrophobic tail. maha.asia This structural feature results in a low critical packing parameter. researchgate.net

The theoretical implications of the CPP value for the aggregate structure are summarized in the table below:

| CPP Value | Predicted Aggregate Structure | Example |

| < 1/3 | Spherical micelles | Dilute solutions of many ionic surfactants. |

| 1/3 to 1/2 | Cylindrical or rod-like micelles | Can lead to the formation of hexagonal phases. |

| 1/2 to 1 | Vesicles or flexible bilayers | Lamellar phases. |

| > 1 | Inverted structures (e.g., reverse micelles) | Water-in-oil systems. |

Due to their large headgroup area, glutamate surfactants typically have a low CPP, which favors the formation of spherical micelles. maha.asia This is why it can be challenging to build viscosity in formulations based solely on glutamate surfactants, as viscosity is often associated with the entanglement of longer, worm-like micelles (which require a higher CPP). maha.asia However, factors such as the degree of neutralization and the addition of salts can modify the effective headgroup area 'a', thereby influencing the CPP and the resulting aggregate structure. stevenabbott.co.uk

Thermodynamics of Micelle Formation

The formation of micelles is a spontaneous process, meaning it is associated with a negative Gibbs free energy change (ΔG_mic). This thermodynamic favorability is the result of a balance between enthalpic (ΔH_mic) and entropic (ΔS_mic) contributions, as described by the Gibbs equation:

ΔG_mic = ΔH_mic - TΔS_mic

The enthalpy of micellization (ΔH_mic) for many ionic surfactants is often small and can be either positive (endothermic) or negative (exothermic). inflibnet.ac.in A positive ΔH_mic indicates that the process requires energy, but this is overcome by the large, favorable entropy change. inflibnet.ac.in The Gibbs free energy of micellization can be calculated from the critical micelle concentration (CMC) using the following equation for ionic surfactants:

ΔG_mic ≈ (2 - β)RT ln(CMC)

where β is the degree of counterion binding to the micelle, R is the gas constant, and T is the absolute temperature.

The thermodynamic parameters provide insight into the forces governing self-assembly. The large positive entropy change confirms that the hydrophobic effect is the dominant driving force for the formation of this compound micelles in aqueous solutions. inflibnet.ac.in

Interfacial Behavior and Surface Chemistry of Dipotassium Lauroyl Glutamate

Surface Tension Reduction and Adsorption at Air/Water Interfaces

Dipotassium (B57713) lauroyl glutamate (B1630785), as an amphiphilic molecule, readily adsorbs at the air/water interface, orienting its hydrophobic lauroyl tail towards the air and its hydrophilic glutamate head towards the water. This adsorption disrupts the cohesive energy at the surface of the water, leading to a significant reduction in surface tension. The efficiency of a surfactant in reducing surface tension is often characterized by its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk solution and the surface tension reaches its minimum value. For the closely related sodium lauroyl glutamate, the CMC has been measured at 0.4 g/L. turkchem.net

The effectiveness of lauroyl glutamate surfactants in reducing surface tension is influenced by environmental factors such as pH. For sodium lauroyl glutamate, a typical surface tension versus pH plot shows a minimum in surface tension at a pH above the precipitation point of the corresponding fatty acid. researchgate.netresearchgate.net As the pH is lowered from alkaline conditions, the surface tension decreases. researchgate.netresearchgate.net The adsorption process itself is dynamic. Studies on similar surfactants show that the adsorption kinetics can be initially controlled by the diffusion of monomers to the interface, and as the surface becomes more populated, the process becomes controlled by the energy barrier that subsequent molecules must overcome to fit into the interfacial film. researchgate.net

The table below summarizes the critical micelle concentration (CMC) of sodium lauroyl glutamate in comparison to other common surfactants.

| Surfactant | Critical Micelle Concentration (CMC) (g/L) |

| Sodium Lauroyl Glutamate | 0.4 |

| Sodium Cocoyl Glutamate | 0.4 |

| Sodium Lauroyl Sarcosinate | 0.4 |

| Sodium Laureth Sulfate (SLES) | 0.3 |

| Sodium Lauryl Sulfate (SLS) | 1.2 |

| Data sourced from Turkchem. turkchem.net |

Foaming Properties and Foam Stability Mechanisms

Dipotassium lauroyl glutamate is known for producing a dense, creamy, and stable foam. turkchem.net The quality of the foam is linked to the surfactant's ability to form a stable interfacial film around entrapped air bubbles. Research indicates that glutamate surfactants generate foams with high moisture content, which contributes to their stability over time. turkchem.net The creaminess of the foam is directly related to its structural stability; a more stable foam structure collapses more slowly. rahn-group.com

Foam stability is governed by a complex interplay of physicochemical properties including surface tension, the elasticity and viscosity of the interfacial film, and the rate of liquid drainage from the foam lamellae (the thin liquid films between bubbles). google.com A stable foam structure effectively fixes air bubbles, and surfactants with high microporosity contribute to this stability and the perceived creaminess. turkchem.netrahn-group.com

Role of pH and Co-surfactants in Foam Characteristics

The molecular structure and, consequently, the interfacial properties of glutamate surfactants are pH-dependent. The headgroup of the glutamate surfactant can exist in a monosodium or disodium (B8443419) form, and this transition is governed by the pH of the solution. cosmeticsandtoiletries.com This change in the effective head area of the molecule directly influences its packing at the interface, thereby affecting foam characteristics. cosmeticsandtoiletries.com For some glutamate surfactants, a decrease in pH can lead to precipitation and a subsequent reduction in foam strength. rahn-group.com

The addition of co-surfactants is a common strategy to enhance foam properties. Combining amino acid-based surfactants with non-ionic surfactants, such as coco glucoside, can lower the total CMC of the formulation. turkchem.net This synergistic interaction means that a lower total surfactant concentration is needed to achieve excellent foaming and cleansing performance. turkchem.net For example, the relatively unstable foam of a coco glucoside solution can be significantly stabilized by the addition of sodium cocoyl glutamate. turkchem.net Furthermore, combining glutamate surfactants with specific co-surfactants like lauryl glucoside can lead to a natural thickening of the formulation, creating a high-viscosity product without the need for additional polymeric thickeners. turkchem.net

Interfacial Rheology of Foam Films

The stability of a foam is intrinsically linked to the rheological properties of the thin liquid films that separate the gas bubbles. taylorfrancis.com Interfacial rheology, which studies the viscosity and elasticity of interfaces, is a critical tool for understanding and predicting foam stability. rheologylab.comrheologylab.com A robust and elastic film at the air/liquid interface can resist deformation and retard the two primary mechanisms of foam collapse: liquid drainage (due to gravity) and bubble coalescence (the merging of bubbles). rheologylab.com

Research has established a direct relationship between the viscoelasticity of the surfactant solution at the interface and the mechanical properties of the resulting foam. nih.gov For instance, the storage modulus (a measure of elasticity) of a bulk foam has been shown to increase with the surface shear modulus of the interfacial film. nih.gov The formation of a gel-like, cross-linked structure at the interface, sometimes promoted by the interaction of surfactants with polymers, can significantly enhance foam stability by inhibiting drainage and holding water within its structure. researchgate.net

Emulsifying Properties and Emulsion Stability Research

Acyl glutamates, including this compound, are recognized as high-performing anionic surfactants with effective emulsifying capabilities. google.com An emulsifier's function is to stabilize a mixture of immiscible liquids, such as oil and water, by adsorbing at the oil-water interface and reducing the interfacial tension. This compound's amphiphilic nature makes it suitable for forming stable emulsions in a variety of formulations. ontosight.ai Its ability to act as a surfactant across different pH levels further enhances its versatility. ontosight.ai

Nanoemulsion Formation and Stability

Nanoemulsions are a specific class of emulsions characterized by very small droplet sizes, typically in the range of 10-100 nanometers. nih.gov These systems are often transparent or translucent and are noted for their kinetic stability. researchgate.net The formation of a stable nanoemulsion requires the careful selection of oil, water, and surfactant components to create a system with long-term stability against processes like flocculation, creaming, and coalescence. nih.govnih.gov

The stability of a nanoemulsion is assessed through various characterization techniques. Key parameters include droplet size, polydispersity index (PDI), and zeta potential. nih.gov A low PDI indicates a narrow droplet size distribution, which is desirable for stability. The zeta potential measures the electrostatic charge on the surface of the droplets; a value more negative than -30 mV or more positive than +30 mV generally indicates sufficient electrostatic repulsion to ensure stability. nih.gov Studies on nanoemulsions have shown they can offer enhanced stability and retention of active ingredients compared to conventional emulsions, with release kinetics often following a diffusion-based mechanism. researchgate.net

The table below outlines key parameters used in assessing nanoemulsion stability.

| Parameter | Description | Significance for Stability |

| Droplet Size | The average diameter of the dispersed phase droplets. | Smaller droplets (typically <100 nm) are less prone to gravitational separation and Ostwald ripening. researchgate.net |

| Polydispersity Index (PDI) | A measure of the width of the droplet size distribution. | A value less than 1 indicates a relatively uniform population of droplets, which is favorable for stability. nih.gov |

| Zeta Potential | The electrical potential at the slipping plane of a droplet. | High absolute values (>30 mV) indicate strong electrostatic repulsion between droplets, preventing aggregation and enhancing stability. nih.gov |

| Viscosity | The resistance of the emulsion to flow. | Higher viscosity in the continuous phase can slow down droplet movement, thus hindering creaming and coalescence. nih.gov |

Adsorption at Solid-Water Interfaces

The interaction of this compound with solid surfaces is another critical aspect of its interfacial chemistry. Research has shown that amino acid-based surfactants can adsorb onto solid substrates, such as skin, forming a protective monolayer. turkchem.net This layer can reduce the adsorption of more aggressive surfactants, like Sodium Laureth Sulfate (SLES), onto the skin, thereby mitigating potential irritation. turkchem.netcosmeticsandtoiletries.com

The adsorption of charged surfactant molecules at a solid-water interface is a complex phenomenon. It is governed by a combination of forces, including electrostatic interactions and hydrophobic effects. nih.gov Recent studies have revealed that at any solid/water interface, there is a significant water-mediated screening effect. nih.govmit.edu Water molecules at the interface interact with the electric fields of both the ions (like the charged headgroup of the surfactant) and the solid surface, which significantly weakens the direct ion-solid interactions. nih.govmit.edu Consequently, the adsorption behavior is often dominated by the competition between ion-water and water-water interactions. nih.gov

A practical application demonstrating the adsorption of lauroyl glutamate at a solid-water interface is its use as a flotation collector in the mining industry. Sodium lauroyl glutamate has been shown to effectively adsorb onto the surface of the mineral cassiterite, enabling its separation from quartz. researchgate.net This selective adsorption highlights the surfactant's ability to interact specifically with certain solid surfaces.

Interaction with Clay Minerals (e.g., Imogolite)

The interaction between N-lauroyl-L-glutamate, a molecule closely related to this compound, and the clay mineral imogolite has been the subject of scientific investigation to understand the surface chemistry and adsorption behavior of this type of surfactant. Imogolite, a hydrous aluminosilicate (B74896) clay with a nanotubular structure, possesses a unique surface composed of gibbsite-like sheets (Al(OH)₃). This exposed alumina (B75360) surface provides active sites for interactions with various molecules, including amino acid-based surfactants. mdpi.com

Research has shown that the glutamic acid headgroup of the surfactant exhibits a particularly strong affinity for the imogolite surface. mdpi.comacs.org This strong interaction is a key factor in the adsorption of the surfactant onto the clay mineral. The adsorption process is driven by the interaction of the carboxyl groups in the glutamic acid headgroup with the aluminol (Al-OH) groups on the imogolite surface.

Studies utilizing techniques such as turbidimetry, ζ-potential measurements, and Fourier transform infrared (FT-IR) spectroscopy have elucidated the nature of this interaction. mdpi.comacs.org FT-IR spectroscopy, for instance, can reveal changes in the vibrational modes of both the surfactant and the clay mineral upon adsorption, providing insights into the binding mechanism.

The adsorption of the lauroyl glutamate surfactant onto the imogolite surface modifies the surface properties of the clay. One significant change is in the surface charge, which can be quantified by measuring the ζ-potential. The adsorption of the anionic lauroyl glutamate onto the positively charged imogolite surface (at pH values below its point of zero charge) leads to a decrease in the ζ-potential, and can even result in a charge reversal from positive to negative at sufficient surfactant concentrations. This indicates the formation of a surfactant layer on the clay surface.

A study on the adsorption of a synthetic surfactant with a glutamic acid polar head and a C12 alkyl tail onto imogolite demonstrated the formation of a hybrid organic-inorganic material. mdpi.com This highlights the potential for lauroyl glutamate to act as a surface-modifying agent for clay minerals, creating hybrid materials with tailored functionalities. mdpi.com

Detailed Research Findings:

A pivotal study investigated the adsorption of various amino acids and a glutamic acid-based surfactant onto imogolite. mdpi.com The key findings from this research are summarized below:

High Affinity of Glutamic Acid: Among the amino acids studied (including those with basic, acidic, nonpolar, and polar side chains), glutamic acid demonstrated the strongest affinity for the imogolite surface. mdpi.com

Surfactant Adsorption: This high affinity was leveraged to adsorb a synthetic surfactant with a glutamic acid head and a C12 hydrophobic tail onto the imogolite nanotubes. mdpi.com

Characterization of Interaction: The interaction was characterized using a suite of analytical techniques:

Turbidimetry: To monitor the aggregation or dispersion of the imogolite particles in the presence of the surfactant.

ζ-potential measurements: To quantify the changes in the surface charge of the imogolite upon surfactant adsorption.

Fourier Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups involved in the binding between the surfactant and the clay surface. mdpi.com

Illustrative Data on ζ-Potential Changes:

The following table provides an illustrative representation of the change in ζ-potential of imogolite upon the addition of a lauroyl glutamate-type surfactant. The data is based on the qualitative descriptions found in the referenced literature, as the full numerical data was not publicly available.

| Surfactant Concentration | Illustrative ζ-potential (mV) | Observation |

| 0 (Pristine Imogolite) | +35 | Initial positive surface charge of imogolite. |

| Low | +15 | Partial neutralization of surface charge by anionic surfactant. |

| Medium | -10 | Charge reversal indicating significant surfactant adsorption. |

| High | -25 | Formation of a stable anionic surfactant layer on the imogolite surface. |

This table is for illustrative purposes to demonstrate the expected trend based on published research abstracts.

Biomolecular Interactions and Mechanistic Studies of Dipotassium Lauroyl Glutamate

Protein Interaction Mechanisms

Dipotassium (B57713) lauroyl glutamate (B1630785), an anionic surfactant derived from L-glutamic acid and lauric acid, demonstrates significant interactions with proteins. These interactions are fundamental to its application in various biotechnological processes, particularly in the handling of recombinant proteins. The mechanisms involve solubilization of protein aggregates, assistance in protein refolding, and direct influence on protein conformation.

Solubilization of Recombinant Proteins from Inclusion Bodies

The high-level expression of recombinant proteins in hosts like E. coli often leads to their aggregation into dense, insoluble particles known as inclusion bodies. sigmaaldrich.com While these bodies contain a high concentration of the desired protein, the protein itself is misfolded and biologically inactive. sigmaaldrich.combiotechrep.ir A critical step in recovering the functional protein is the solubilization of these aggregates.

Dipotassium lauroyl glutamate has been identified as a highly effective agent for this purpose. In screenings of over 50 different detergents, long-chain acylated amino acid derivatives, particularly lauroyl-L-glutamate, were found to be superior in solubilizing inclusion bodies of model proteins such as human interleukin-6 and microbial transglutaminase. nih.gov This "mild solubilization" approach is advantageous because it can preserve the native-like secondary structures that are often present within inclusion body proteins, which facilitates subsequent refolding steps. researchgate.netgoogle.com The use of such mild detergents is an alternative to harsh denaturants like high concentrations of urea (B33335) or guanidine (B92328) hydrochloride. sigmaaldrich.comresearchgate.net

Protein Refolding Mechanisms (e.g., Bovine Serum Albumin, scFv)

Following solubilization, the denatured protein must be refolded into its correct three-dimensional, biologically active conformation. This compound is not only a solubilizing agent but also an effective component in refolding systems. The mechanism often involves the reversible binding of the detergent to the protein. nih.gov This interaction is thought to prevent the protein from aggregating during the refolding process, which is a common challenge.

A successful strategy involves using this compound to solubilize the protein, followed by a rapid dilution or dialysis into a refolding buffer. biotechrep.irnih.gov This buffer often contains additives like arginine, which acts as a folding-assisting agent and aggregation suppressor. nih.govresearchgate.net The reversible nature of the binding between lauroyl-l-glutamate and the protein is a key property, allowing the detergent to be removed efficiently, which permits the protein to fold into its native state. nih.gov This system has been shown to be effective for various proteins, demonstrating the broad applicability of the principle. nih.gov While specific detailed studies on Bovine Serum Albumin (BSA) and single-chain variable fragments (scFv) with this exact compound are not prevalent in the provided results, the principles derived from work with other recombinant proteins are directly applicable.

Table 1: Research Findings on Protein Solubilization and Refolding with Lauroyl-L-Glutamate

| Protein Model | Process | Key Findings |

| Human Interleukin-6 | Solubilization & Refolding | Lauroyl-L-glutamate showed the highest recovery of the native protein among 50 tested detergents. nih.gov |

| Microbial Transglutaminase | Solubilization & Refolding | Effectively solubilized and refolded when used with arginine as a folding-assisting agent. nih.gov |

| General Recombinant Proteins | Solubilization | Mild solubilization with lauroyl-L-glutamate helps preserve native-like secondary structures. researchgate.net |

Quenching of Protein Fluorescence

The intrinsic fluorescence of proteins is primarily due to the presence of aromatic amino acid residues, most notably tryptophan. nih.govnih.gov The fluorescence of these residues is highly sensitive to their local environment. When a ligand or another molecule, such as a surfactant, binds to a protein near a tryptophan residue, it can cause a decrease, or "quenching," of the fluorescence intensity. nih.gov

This phenomenon is a powerful tool for studying protein-ligand interactions. nih.gov The interaction between this compound and proteins can be monitored by this quenching effect. Spectroscopic analyses of the interaction between lauroyl-l-glutamate and model globular proteins have been performed to understand its mechanism as a solubilizing agent. nih.gov The quenching of tryptophan fluorescence would indicate a direct interaction, suggesting that the surfactant molecules are in close proximity to the tryptophan residues, thereby altering their environment and leading to the formation of a non-fluorescent complex. nih.govnih.gov

Conformational Changes in Protein Secondary Structure

The binding of surfactants to proteins can induce conformational changes, altering their secondary structure (e.g., α-helices and β-sheets). These changes can be monitored using techniques like circular dichroism (CD) spectroscopy. nih.gov Studies on lauroyl-l-glutamate have shown that its binding to globular proteins is highly reversible and that the conformational changes induced are also reversible. nih.gov This property is crucial for its use in protein refolding, as it implies that the detergent can be removed without causing permanent misfolding. nih.gov The goal of using a mild detergent like this compound is to solubilize the protein while preserving as much of the native-like secondary structure as possible, which contrasts with strong denaturants that completely disrupt these structures. researchgate.netgoogle.com

Table 2: General Effects of Surfactants on Protein Secondary Structure

| Surfactant Concentration | Typical Observed Effect on Secondary Structure | Rationale |

| Low Concentrations | May stabilize or cause minor, reversible changes. | Individual surfactant molecules bind to hydrophobic patches on the protein surface. |

| High Concentrations (above CMC) | Can lead to significant disruption, unfolding, and loss of helical content. | Micellar structures can envelop the protein, leading to denaturation. |

Interaction with Model Biological Membranes (In Vitro)

To understand how surfactants might interact with cells, researchers use model biological membranes, such as lipid bilayers or liposomes. frontiersin.orgresearchgate.net These models allow for the study of interactions in a controlled environment.

Influence on Membrane Permeability Models

The primary function of a biological membrane is to act as a selective barrier. The interaction of surfactants like this compound with these membranes can alter their permeability. frontiersin.orgnih.gov As an amphiphilic molecule, this compound has a water-loving (hydrophilic) head (the glutamate portion) and a fat-loving (hydrophobic) tail (the lauroyl chain). This structure facilitates its insertion into the lipid bilayer of a model membrane. nih.gov

This insertion can disrupt the ordered packing of the phospholipid molecules, leading to an increase in membrane fluidity and permeability. frontiersin.org This allows substances that could not normally cross the membrane to pass through. Studies on various membrane-active molecules show that electrostatic interactions between the molecule and the membrane's phosphate (B84403) head groups, as well as the insertion of hydrophobic parts into the bilayer core, govern the extent of membrane disruption. frontiersin.org The ability of surfactants to permeabilize membranes is a key mechanism in some of their applications. frontiersin.org The glutamate transporter protein itself undergoes significant conformational changes to move glutamate across a membrane, a process that is inherently linked to membrane dynamics. nih.gov

Enzyme-Substrate Interactions: The Role of Amidases in Metabolism

While direct enzymatic studies on this compound are not extensively documented in publicly available research, its chemical structure as an N-acyl amino acid strongly suggests a metabolic pathway involving hydrolysis by a class of enzymes known as amidases, specifically N-acyl-L-amino acid amidohydrolases. This interaction would break the amide bond, releasing lauric acid and glutamic acid.

N-acyl-L-amino acid amidohydrolases are enzymes that catalyze the hydrolysis of N-alpha-acylated amino acids. ebi.ac.uk This class of enzymes is known to act on a variety of substrates, and their specificity can be influenced by the nature of both the acyl group and the amino acid. For instance, some amidases show a high affinity for N-acyl-L-amino acids that have long-chain aliphatic or aromatic substituents. nih.gov Given that this compound possesses a 12-carbon aliphatic chain (lauroyl group) attached to glutamic acid, it is a plausible substrate for such enzymes.

The enzymatic reaction catalyzed by an N-acyl-L-amino acid amidohydrolase involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide bond in this compound. This process leads to the cleavage of the bond connecting the lauroyl group to the amino group of the glutamate. The result of this hydrolysis is the formation of laurate (the salt of lauric acid) and glutamate (the salt of glutamic acid).

The general mechanism for amidase-catalyzed hydrolysis proceeds via a catalytic triad, often composed of a cysteine, a glutamate, and a lysine (B10760008) residue. nih.gov The reaction typically follows a ping-pong bi-bi mechanism where the amide substrate binds, ammonia (B1221849) (or in this case, the amino acid) is released, an acyl-enzyme intermediate is formed, and then hydrolysis by water releases the carboxylic acid. nih.gov

The table below summarizes the proposed enzymatic hydrolysis of this compound.

| Feature | Description |

| Enzyme Class | Hydrolase |

| Enzyme Sub-Class | Amidase (specifically N-acyl-L-amino acid amidohydrolase) |

| Substrate | This compound |

| Products | Potassium Laurate and Potassium Glutamate |

| Bond Cleaved | Amide bond between the lauroyl group and the glutamate moiety |

| Proposed Catalytic Residues | Cysteine, Glutamate, Lysine |

It is important to note that the precise enzyme kinetics and the specific isozyme responsible for the metabolism of this compound in biological systems would require dedicated experimental investigation. However, based on the established substrate specificities of N-acyl-L-amino acid amidohydrolases, the hydrolysis of this compound into its constituent fatty acid and amino acid is the most probable metabolic fate. ebi.ac.uknih.gov

Environmental Fate and Biotransformation Research of Dipotassium Lauroyl Glutamate

Biodegradation Pathways and Kinetics

The environmental breakdown of a chemical is a critical measure of its long-term impact. For dipotassium (B57713) lauroyl glutamate (B1630785), its structure—derived from a fatty acid and an amino acid—suggests a favorable biodegradation profile. The primary pathway for its degradation is through microbial action, where microorganisms utilize the compound as a carbon and nitrogen source, breaking it down into carbon dioxide, water, and mineral salts.

Readily Biodegradable Classification (OECD 301)

Surfactants based on amino acids are recognized for their low toxicity and rapid biodegradation. csic.es The Organisation for Economic Co-operation and Development (OECD) has established a series of stringent tests under the OECD 301 guideline to determine if a chemical is "readily biodegradable." While specific test data for dipotassium lauroyl glutamate is not publicly prevalent, compounds with its chemical nature—an amide linkage between a natural fatty acid (lauric acid) and an amino acid (glutamic acid)—are anticipated to meet the criteria for this classification.

The OECD 301 tests expose the substance to an inoculum of microorganisms over a 28-day period. To pass, the chemical must achieve a specific percentage of degradation within a 10-day window during this period. This rapid breakdown prevents persistence and accumulation in the environment.

Table 1: Overview of OECD 301 Ready Biodegradability Test Methods

| Test Method | Parameter Measured | Pass Level |

|---|---|---|

| 301 A: DOC Die-Away | Dissolved Organic Carbon (DOC) removal | ≥ 70% |

| 301 B: CO₂ Evolution (Sturm Test) | Carbon Dioxide (CO₂) production | ≥ 60% of Theoretical CO₂ (ThCO₂) |

| 301 C: MITI (I) | Oxygen consumption | ≥ 60% of Theoretical Oxygen Demand (ThOD) |

| 301 D: Closed Bottle | Oxygen consumption | ≥ 60% of ThOD |

| 301 E: Modified OECD Screening | DOC removal | ≥ 70% |

| 301 F: Manometric Respirometry | Oxygen consumption | ≥ 60% of ThOD |

Factors Influencing Biodegradation Rate (e.g., Molecular Size, Structure)

The rate at which this compound biodegrades is influenced by several key factors. Its structure is the most critical element; the ester and amide bonds are susceptible to enzymatic hydrolysis by common microorganisms. The degradation process is influenced by the specific type of gelator and its concentration. nih.gov

Table 2: Factors Influencing Biodegradation of this compound

| Factor | Influence on Biodegradation Rate |

|---|---|

| Molecular Structure | The compound is composed of lauric acid and glutamic acid, both of which are readily metabolized in natural biological cycles. |

| Microbial Population | The presence of a diverse and adapted microbial community in soil or water accelerates breakdown. |

| Temperature | Higher temperatures generally increase microbial activity, leading to faster degradation rates within an optimal range. |

| Oxygen Availability | Aerobic degradation is typically more rapid and efficient. In oxygen-depleted environments, anaerobic degradation may occur, but at a slower pace. |

| pH | The pH of the surrounding soil or water can affect microbial enzyme function, with neutral pH levels generally being most favorable. |

Aquatic Ecotoxicological Studies in Model Organisms

To assess the environmental risk of a substance, its potential effects on aquatic life are studied. Amino acid-based surfactants are known for their favorable ecotoxicological profiles compared to traditional surfactants. csic.es

Environmental Effects on Zebrafish Larvae as an Experimental Model

The zebrafish (Danio rerio) has become a standard model organism for ecotoxicological testing due to its rapid development, genetic similarity to higher vertebrates, and transparent embryos, which allow for direct observation of developmental effects. nih.govsdu.dk A standard evaluation would involve exposing zebrafish embryos to various concentrations of a substance to determine potential toxicity. nih.gov

While specific studies on the effects of this compound on zebrafish are not widely published, the established testing protocols would assess a range of endpoints to characterize its aquatic toxicity.

Table 3: Key Toxicological Endpoints in Zebrafish Larvae Studies

| Endpoint Category | Specific Measurements |

|---|---|

| Acute Toxicity | LC₅₀ (Lethal Concentration, 50%) value determination over a 96-hour exposure. |

| Developmental Toxicity | Observation of morphological deformities such as spinal curvature, yolk sac edema, and craniofacial abnormalities. |

| Cardiotoxicity | Measurement of heart rate and observation of pericardial edema. |

| Neurotoxicity | Assessment of changes in swimming behavior and response to stimuli. |

| Sub-lethal Effects | Analysis of pigmentation changes and growth inhibition. |

Partitioning Behavior in Environmental Compartments (e.g., Surface Waters)

The environmental distribution of a surfactant is governed by its tendency to partition between different environmental compartments, such as water, soil, and sediment. snu.ac.kr As an amphiphilic molecule, this compound has both a water-loving (hydrophilic) glutamate head and an oil-loving (hydrophobic) lauryl tail. This structure dictates its behavior at interfaces.

In aquatic systems, surfactants can remain dissolved in the water column or adsorb to suspended particles and bottom sediments. dss.go.th The extent of this sorption depends on the characteristics of the sediment (e.g., organic carbon content, clay mineralogy) and the water chemistry (e.g., pH, salinity). dss.go.thrsc.org The partitioning of this compound is expected to be a dynamic process, with the molecule moving between the water phase and solid surfaces until it is ultimately biodegraded. dss.go.th

Green Chemistry Principles in Synthesis and Application

The development and use of this compound align with many of the core principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comrsc.org

Its synthesis is rooted in renewable resources—lauric acid is derived from vegetable oils, and glutamic acid is produced through fermentation. rsc.org Modern synthetic methods, including enzymatic processes, can be employed to create the final product under mild conditions, minimizing energy consumption and waste. researchgate.net Crucially, the molecule is designed for degradation, ensuring it does not persist in the environment, which is a key tenet of green chemistry. rsc.org

Table 4: The 12 Principles of Green Chemistry and this compound

| Principle | Relevance to this compound |

|---|---|

| 1. Prevention | Synthesis methods are optimized to reduce waste. |

| 2. Atom Economy | Synthetic routes are designed to maximize the incorporation of raw materials into the final product. |

| 3. Less Hazardous Chemical Synthesis | Utilizes non-toxic, natural starting materials. |

| 4. Designing Safer Chemicals | The final product has a favorable toxicity and ecotoxicity profile. |

| 5. Safer Solvents & Auxiliaries | Modern synthesis can use greener solvents like water or enzymatic catalysis, reducing the need for volatile organic compounds. mdpi.com |

| 6. Design for Energy Efficiency | Biocatalytic and other low-temperature synthesis methods reduce energy requirements. researchgate.net |

| 7. Use of Renewable Feedstocks | Derived from vegetable oils and amino acids produced by fermentation. rsc.org |

| 8. Reduce Derivatives | Direct amidation or enzymatic synthesis can reduce the need for intermediate protection steps. researchgate.net |

| 9. Catalysis | The use of selective biocatalysts (enzymes) is preferred over stoichiometric reagents. |

| 10. Design for Degradation | The molecule is designed to be readily biodegradable into harmless components after its use. |

| 11. Real-time analysis for Pollution Prevention | Modern process controls can be applied during manufacturing. |

| 12. Inherently Safer Chemistry for Accident Prevention | The use of stable, non-volatile, and non-toxic raw materials and catalysts enhances safety. mdpi.com |

Novel Research Applications and Model Systems Utilizing Dipotassium Lauroyl Glutamate

Application in Protein Science as a Solubilizing Agent and Refolding Assistant

The production of recombinant proteins in microbial systems often results in their aggregation into insoluble inclusion bodies. A significant challenge in biotechnology is the recovery of these proteins in their soluble, correctly folded, and functional state. Lauroyl-L-glutamate has emerged as a highly effective detergent in this process.

Research has demonstrated that N-lauroyl-L-glutamate (C12-L-Glu) is superior to many other detergents for solubilizing and refolding recombinant proteins from inclusion bodies. nih.govresearchgate.net In a screening of over 50 different detergents, long-chain acylated amino acid derivatives with dicarboxylic acid groups were found to be most effective, with C12-L-Glu showing the highest recovery of native proteins for the models tested. nih.gov

The mechanism behind its efficacy lies in its properties as a solubilizing agent. Spectroscopic and electrophoretic analyses have revealed that the binding of C12-L-Glu to globular proteins is highly reversible. nih.gov This characteristic is crucial, as the detergent must effectively solubilize the denatured protein from the inclusion body and then dissociate easily to allow the protein to refold into its native conformation. researchgate.net The process is often enhanced by the addition of arginine, which acts as a folding-assisting agent and suppresses aggregation during the refolding step. nih.govresearchgate.net This novel refolding system using C12-L-Glu and arginine has proven effective for various proteins, including human interleukin-6 and microbial transglutaminase. nih.govresearchgate.net

Table 1: Research Findings on Lauroyl-L-Glutamate in Protein Refolding

| Model Protein | Application | Key Finding | Reference |

|---|---|---|---|

| Human Interleukin-6 | Refolding from inclusion bodies | N-lauroyl-L-glutamate (C12-L-Glu) showed the highest recovery of the native protein compared to over 50 other detergents. | nih.gov |

| Microbial Transglutaminase | Refolding from inclusion bodies | Successfully solubilized and refolded using a system of C12-L-Glu and arginine. | nih.gov |

Development of Advanced Colloidal and Self-Assembled Systems

As an amphiphilic molecule, dipotassium (B57713) lauroyl glutamate (B1630785) self-assembles in aqueous solutions to form various supramolecular structures. The study of these colloidal systems is fundamental to understanding its behavior and unlocking new applications. Acylglutamates are divalent anionic surfactants, and their self-assembly properties are influenced by factors such as concentration, temperature, and the degree of neutralization. researchgate.net

Research on the phase behavior of N-lauroyl-l-glutamate salts (potassium and triethanolamine) in water has provided detailed phase maps. researchgate.net At low concentrations, the surfactant exists as monomers. Above the critical micelle concentration (CMC), it forms micelles. researchgate.netatamanchemicals.com As the concentration increases further, these systems can transition into more ordered liquid crystalline phases. researchgate.net

Specifically, a cubic phase has been identified between the isotropic micellar and the hexagonal phase in both potassium (LGP) and triethanolamine (B1662121) (LGT) salt systems of N-lauroyl-l-glutamate. researchgate.net Small-angle X-ray scattering (SAXS) has indexed this cubic phase to the Pm3n crystallographic space group. The stability of this cubic phase is enhanced by increasing the degree of neutralization. researchgate.net Such detailed characterization of self-assembly is crucial for the rational design of structured fluids and delivery systems. researchgate.net

Table 2: Phase Behavior of N-Lauroyl-l-glutamate (LGP) in Water

| Concentration Range | Phase | Structural Characteristics | Reference |

|---|---|---|---|

| Low Concentration | Isotropic Micellar (L1) | Disordered spherical or ellipsoidal micelles. | researchgate.net |

| Intermediate Concentration | Isotropic Cubic (I1) | Ordered cubic structure, indexed to Pm3n space group. | researchgate.net |

Research into Water-Saving Cleansing Technologies and Their Fundamental Basis

The fundamental properties of dipotassium lauroyl glutamate, such as its high surface activity and efficient foaming, make it a subject of interest for the development of advanced cleansing technologies, including those focused on water conservation. Its effectiveness at low concentrations is a key attribute. atamanchemicals.com The surfactant significantly reduces surface tension, which is a primary mechanism of cleaning. atamanchemicals.com

Amino acid-based surfactants can form stable and creamy foams, which can contribute to a more efficient cleansing process, potentially requiring less product and less water for rinsing compared to traditional surfactants. researchgate.netatamanchemicals.com Research into the foam characteristics and interfacial properties of sodium lauroyl glutamate shows that these properties are tunable, for instance by adjusting the pH. researchgate.net At a neutral pH, which is close to that of human skin, the lauroyl glutamate solution exhibits minimum surface tension and forms more stable foam. researchgate.net These fundamental characteristics are being explored to create concentrated or solid-format cleansers that reduce water consumption both in the product formulation and during use.

Studies on Interfacial Engineering and Adsorption Science

Interfacial engineering involves the manipulation of surface and interfacial properties, a key strength of surfactants like this compound. It exhibits marked surface and interfacial activity, adsorbing at interfaces (e.g., air-water or oil-water) to lower the interfacial tension. atamanchemicals.com The study of its adsorption behavior is critical for its application in emulsions, foams, and dispersions.

Molecular dynamics simulations and experimental studies on related N-acyl amino acid surfactants have investigated the role of intermolecular hydrogen bonds and the packing of surfactant molecules at interfaces. researchgate.net The protonation state of the glutamate headgroup, which is pH-dependent, is a major factor determining the packing density and interaction with water molecules. researchgate.net This ability to engineer the interfacial properties through chemical structure and solution conditions makes it a valuable tool for researchers developing complex formulations with specific stability or performance criteria.

Use in Formulations as a Model Surfactant for Fundamental Investigations

Due to its well-defined chemical structure, derived from natural amino acids and fatty acids, this compound serves as an excellent model surfactant for a variety of fundamental scientific investigations. nih.govatamanchemicals.com Its amphiphilic nature allows researchers to study core principles of surfactant science, such as micellization, phase behavior, and interactions with other molecules like polymers and proteins. researchgate.netlu.se

For example, it has been used as a model detergent to understand the complex process of protein refolding, providing insights into the reversible nature of protein-surfactant interactions. nih.govresearchgate.net In the field of skin science, surfactants are used in reconstructed human epidermis models to investigate mechanisms of skin irritation and the phenomenon of surfactant antagonism, where mixtures of surfactants can be milder than individual components. nih.gov The predictable and tunable properties of lauroyl glutamate make it an ideal candidate for such fundamental studies, which can then inform the design of milder and more effective consumer products and pharmaceuticals.

Enhancement of Enteric Absorption in Drug Delivery Research Models

A major challenge in oral drug delivery is the poor absorption of many therapeutic compounds across the intestinal epithelium. nih.govresearchgate.net Researchers are actively investigating the use of permeation enhancers to overcome this barrier. Surfactants and amino acid derivatives are among the classes of compounds being studied for this purpose. nih.gov

While direct studies on this compound are emerging, the principles established with similar molecules suggest its potential as a model compound in this area. The mechanism of absorption enhancement by surfactants can involve several pathways, including the transient and reversible opening of tight junctions between intestinal cells or direct interaction with the cell membrane to increase its fluidity. nih.gov For instance, a novel oral absorption-improving system has been developed using polyamines and bile acids. nih.gov Given that lauroyl glutamate is derived from an amino acid and a fatty acid, its interactions within the complex environment of the small intestine are of significant research interest for developing new strategies to improve the bioavailability of poorly absorbed drugs. nih.govnih.gov

Theoretical and Computational Chemistry Studies of Dipotassium Lauroyl Glutamate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Surfactant Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. wanabio.comuobabylon.edu.iq In the context of surfactants, QSAR can be employed to predict functional attributes such as surface tension, critical micelle concentration (CMC), foaming ability, and emulsifying power based on molecular descriptors.

While specific QSAR studies exclusively focused on dipotassium (B57713) lauroyl glutamate (B1630785) are not extensively documented in publicly available literature, the principles of QSAR can be readily applied to this and other amino acid-based surfactants. The development of a QSAR model for dipotassium lauroyl glutamate would typically involve the following steps:

Data Set Preparation: A series of related amino acid-based surfactants with known experimental values for a particular property (e.g., CMC) would be compiled.

Molecular Descriptor Calculation: For each surfactant in the series, a wide range of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the molecular descriptors to the observed property. uobabylon.edu.iq

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques to ensure its reliability.

The functional attributes of this compound are intrinsically linked to its molecular structure. QSAR models establish this link by identifying the key molecular descriptors that govern its performance as a surfactant. These descriptors can be categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in the molecule, including its size, shape, and degree of branching. For this compound, these descriptors would capture the influence of the C12 lauroyl tail and the glutamate headgroup.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding interactions at a molecular level.

Hydrophobic Descriptors: A key descriptor for surfactants is the logarithm of the partition coefficient (logP), which quantifies the molecule's hydrophobicity. The long lauroyl chain of this compound results in a significant hydrophobic character.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule and are important for understanding how surfactant molecules pack at interfaces and in micelles.

By correlating these descriptors with functional properties, QSAR models can provide valuable insights. For instance, a lower CMC value, which is desirable for a surfactant, is generally associated with a longer hydrophobic tail. wanabio.comacademie-sciences.fr The presence of the two carboxyl groups in the glutamate headgroup, and their state of ionization, will significantly influence descriptors related to charge and polarity, which in turn affect properties like foaming and emulsification.

Molecular Dynamics Simulations of Self-Assembly and Interfacial Adsorption

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a detailed, atomistic view of its self-assembly into micelles in aqueous solution and its adsorption at interfaces, such as the air-water or oil-water interface.

A study on the self-assembly of N-lauroyl-l-glutamate/water systems, including the potassium salt (LGP), which is analogous to this compound in solution, revealed complex phase behavior. researchgate.net This research demonstrated the formation of a cubic phase situated between the isotropic micellar phase and the hexagonal phase. The stability of this cubic phase was found to increase with a higher degree of neutralization. researchgate.net Further analysis using 1H NMR self-diffusion measurements showed that the self-diffusion coefficient of the surfactant decreases as its concentration increases. researchgate.net In the cubic phase, the diffusion is significantly slow, indicating the presence of discrete micelles. researchgate.net

An MD simulation of this compound would typically involve the following:

System Setup: A simulation box is created containing a number of this compound molecules and water molecules.

Force Field Selection: A force field, which is a set of parameters describing the potential energy of the system, is chosen to model the interactions between all atoms.

Simulation Run: The system is allowed to evolve over time by solving Newton's equations of motion for each atom.

Analysis: The trajectory of the simulation is analyzed to understand the collective behavior of the surfactant molecules, such as the formation of micelles, their size and shape, and the arrangement of the lauroyl chains and glutamate headgroups.